N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide

hydrogen bond donors membrane permeability Lipinski rules

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide (CAS 1436090-14-0; molecular formula C₁₁H₁₆N₂O₂; MW 208.26 g/mol) is a synthetic small molecule belonging to the dihydropyrancarboxamide class. It features a 3,4-dihydro-2H-pyran ring linked via a 6-carboxamide bridge to an N-cyanomethyl-N-isopropyl tertiary amide group.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 1436090-14-0
Cat. No. B2451883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide
CAS1436090-14-0
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC(C)N(CC#N)C(=O)C1=CCCCO1
InChIInChI=1S/C11H16N2O2/c1-9(2)13(7-6-12)11(14)10-5-3-4-8-15-10/h5,9H,3-4,7-8H2,1-2H3
InChIKeyFBCCODTULWYCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide (CAS 1436090-14-0): Compound Identity and Physicochemical Baseline for Procurement Screening


N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide (CAS 1436090-14-0; molecular formula C₁₁H₁₆N₂O₂; MW 208.26 g/mol) is a synthetic small molecule belonging to the dihydropyrancarboxamide class [1]. It features a 3,4-dihydro-2H-pyran ring linked via a 6-carboxamide bridge to an N-cyanomethyl-N-isopropyl tertiary amide group. Computed physicochemical properties include an XLogP3 of 1.4, topological polar surface area (TPSA) of 53.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The dihydropyrancarboxamide scaffold was originally developed through diversity-oriented synthesis at Harvard University as part of a 4,320-member combinatorial library and has been associated with Eg5 kinesin inhibition and anti-mitotic activity [2][3]. The target compound is supplied for non-human research purposes and is primarily positioned as a building block for medicinal chemistry and chemical biology applications [4].

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide: Why In-Class Dihydropyrancarboxamides Cannot Be Interchanged Without Quantitative Risk


Dihydropyrancarboxamide analogs differ substantially in substitution pattern across the pyran ring (R₁–R₄ positions) and the carboxamide nitrogen (R₅/R₆ positions), yielding wide variation in lipophilicity, hydrogen-bonding capacity, and steric environment [1]. The target compound is distinguished by a fully unsubstituted 3,4-dihydro-2H-pyran ring combined with a tertiary N-cyanomethyl-N-isopropyl amide — a pairing that produces a low XLogP3 of 1.4, zero hydrogen bond donors, and a TPSA of 53.3 Ų [2]. In contrast, the well-known Eg5 inhibitor monastrol (ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) has two hydrogen bond donors and an XLogP3 of approximately 1.5, differing in both scaffold and property profile [3]. Even within the dihydropyrancarboxamide class, the analog N-(1-cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide (CAS 1436083-41-8; MW 222.29) carries a bulkier gem-dimethyl cyanomethyl substituent with a molecular weight increment of +14 Da, altering lipophilicity and steric fit . Generic substitution without verifying the precise substitution pattern and computed property profile introduces uncontrolled variability in solubility, permeability, and target engagement, invalidating prior assay optimization and SAR campaigns.

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide: Quantitative Comparative Evidence for Scientific Selection


Hydrogen Bond Donor Count as a Determinant of Membrane Permeability: Comparison with Zanamivir and Monastrol

The target compound possesses zero hydrogen bond donors (HBD = 0), a property confirmed by its tertiary N-cyanomethyl-N-isopropyl amide structure lacking any –NH or –OH functionality [1]. This contrasts sharply with zanamivir (HBD = 6; MW 332.31), a 4-guanidino-4H-pyran-6-carboxamide antiviral that requires inhalation or intranasal administration due to negligible oral absorption driven by its high HBD count and TPSA of approximately 200 Ų [2]. Monastrol (HBD = 2; phenolic –OH and secondary amide –NH) lies between these extremes [3]. According to Lipinski's Rule of Five, HBD ≤ 5 is permissible for oral absorption, but lower HBD values are correlated with improved passive transcellular permeability, positioning the target compound favorably for permeability-sensitive applications [1].

hydrogen bond donors membrane permeability Lipinski rules

Lipophilicity Comparison: XLogP3 1.4 Places the Compound in an Optimal Window for Balanced Solubility and Permeability

The target compound has a computed XLogP3 of 1.4 [1], placing it near the lower boundary of the optimal oral drug space (XLogP3 1–3) defined by Lipinski and subsequent analyses. In comparison, monastrol has a computed XLogP3 of approximately 1.5 [2], while many dihydropyrancarboxamide library members incorporating aromatic R₁–R₄ substituents have XLogP3 values exceeding 3.0, which is associated with reduced aqueous solubility and increased metabolic clearance [3]. The cyanomethyl group (–CH₂CN) contributes polarity while maintaining low molecular weight, avoiding the excessive lipophilicity that burdens many larger dihydropyrancarboxamide probes.

XLogP3 lipophilicity aqueous solubility

Topological Polar Surface Area (TPSA) Differentiation: 53.3 Ų Enables Broad Permeability Across Biological Barriers

The target compound has a computed TPSA of 53.3 Ų [1], well below the commonly cited thresholds of 140 Ų for oral bioavailability and 90 Ų for blood–brain barrier (BBB) penetration. By contrast, zanamivir has a TPSA of approximately 200 Ų, which restricts its administration to inhalation or intravenous routes [2]. Monastrol has an estimated TPSA of approximately 75 Ų based on its thiourea and phenolic hydroxyl groups [3]. The compact tertiary amide in the target compound — with no hydrogen bond donors — minimizes polar surface exposure, supporting passive diffusion across multiple membrane types.

TPSA oral bioavailability CNS penetration

Dihydropyrancarboxamide Scaffold: Class-Level Anti-Mitotic Activity via Eg5 Inhibition and Structural Differentiation from Monastrol

Dihydropyrancarboxamides have been identified through high-throughput screening as inhibitors of the mitotic kinesin Eg5 (KIF11), inducing monoastral spindle formation and mitotic arrest consistent with the phenotype produced by monastrol [1]. The patent literature explicitly claims dihydropyrancarboxamides as Eg5 inhibitors with potency approximately 10-fold greater than earlier in vitro Eg5 inhibitors and with improved aqueous solubility relative to prior art compounds [1][2]. Crucially, the target compound bears an unsubstituted 3,4-dihydro-2H-pyran core versus the tetrahydropyrimidine-thione core of monastrol, providing a structurally distinct chemotype with potentially divergent off-target profiles and resistance susceptibility [3]. Additionally, dihydropyrancarboxamides related to zanamivir have been reported as influenza virus sialidase inhibitors, demonstrating the scaffold's target-class versatility [4]. Quantitative IC₅₀ data for the specific target compound against purified Eg5 has not been identified in the public domain as of May 2026; the anti-mitotic activity claim is therefore a class-level inference requiring prospective experimental validation.

Eg5 kinesin anti-mitotic dihydropyrancarboxamide

Molecular Weight and Synthetic Tractability: 208.26 g/mol Facilitates Rapid Derivatization and Analoging

The target compound has a molecular weight of 208.26 g/mol and contains only three rotatable bonds, representing one of the smallest and least complex frameworks within the dihydropyrancarboxamide chemical space [1]. In comparison, the close analog N-(1-cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide has a molecular weight of 222.29 g/mol , and most dihydropyrancarboxamide library members carry aromatic or heteroaromatic substituents that push molecular weights above 300 g/mol [2]. The compound's cyanomethyl group can act as a synthetic handle for further functionalization (e.g., reduction to amine, hydrolysis to acid, cycloaddition reactions), while the unsubstituted dihydropyran ring provides sites for regio- and stereoselective elaboration [3]. Suppliers list the compound as a building block for heterocyclic synthesis, with published synthetic routes involving condensation of 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives with N-isopropyl cyanoacetamide precursors [3].

molecular weight synthetic tractability building block

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide: Targeted Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Chemical Biology Probe Development Targeting Intracellular Eg5 Kinesin in Live-Cell Imaging Assays

The compound's zero HBD count and TPSA of 53.3 Ų — 36.7 Ų below the 90 Ų CNS penetration threshold [1] — predict superior passive membrane permeability compared to monastrol (TPSA ≈ 75 Ų; HBD = 2). When tagged with a fluorophore via the cyanomethyl handle, the compound can serve as a cell-permeable Eg5 probe scaffold. The dihydropyrancarboxamide chemotype provides a structurally distinct alternative to monastrol for live-cell imaging of mitotic spindle dynamics, potentially circumventing resistance mechanisms that evolve against monastrol's tetrahydropyrimidine-thione scaffold [2][3].

Scaffold-Hopping Medicinal Chemistry Starting Point for Anti-Mitotic Lead Optimization

The dihydropyrancarboxamide scaffold is patent-validated for Eg5 inhibition, with class-level potency reported as approximately 10-fold greater than earlier in vitro Eg5 inhibitors [3]. The target compound's low molecular weight (208.26 g/mol) and unsubstituted pyran ring provide extensive vector space for systematic SAR exploration at the R₁–R₄ positions, enabling the synthesis of focused libraries that probe potency, selectivity, and pharmacokinetic properties without the intellectual property constraints associated with monastrol or other established Eg5 inhibitor chemotypes [4].

Physicochemical Property Benchmarking and In Silico Modeling Studies

With an XLogP3 of 1.4, TPSA of 53.3 Ų, zero HBD, and only three rotatable bonds, the compound occupies a well-defined region of chemical space that is favorable for oral absorption and CNS penetration according to widely accepted drug-likeness filters [1]. It can serve as a minimal, unadorned reference standard in computational models (e.g., QSAR, molecular dynamics) that aim to predict the impact of incremental substituent addition on permeability, solubility, and metabolic stability, providing a clean baseline free of confounding aromatic or heterocyclic contributions [4].

Synthetic Building Block for Diversification into Heterocyclic Compound Libraries

The cyanomethyl group and the α,β-unsaturated enol ether moiety of the dihydropyran ring are orthogonal reactive handles enabling diverse transformations — including cyano reduction to primary amines, hydrolysis to carboxylic acids, [4+2] cycloadditions, and nucleophilic additions — without requiring protecting group strategies [2]. This dual reactivity, combined with the compound's availability from multiple suppliers at bulk scale [2], positions it as a cost-efficient entry point for generating structurally diverse heterocyclic libraries for phenotypic screening campaigns.

Quote Request

Request a Quote for N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.